molecular formula C5H7N3O2 B13103175 5-(Methylamino)pyrimidine-4,6-diol

5-(Methylamino)pyrimidine-4,6-diol

Cat. No.: B13103175
M. Wt: 141.13 g/mol
InChI Key: UORHMPSEQMRAFH-UHFFFAOYSA-N
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Description

5-(Methylamino)pyrimidine-4,6-diol is a versatile, multifunctional pyrimidine derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure in pharmaceuticals, recognized for its electron-rich aromatic nature and presence in nucleic acids, which allows it to interact with a wide array of biological targets through hydrogen bonding and as a bioisostere for phenyl rings . This scaffold is synthetically accessible and can be readily modified at multiple positions, offering significant structural diversity for creating targeted compound libraries . This compound is of particular value in the design and synthesis of novel therapeutic agents. Pyrimidine-based compounds have demonstrated major impacts across diverse research areas, including as anti-infectives (antibacterial, antifungal, antiviral), anticancer agents, treatments for neurological disorders, anti-inflammatories, and therapies for chronic pain and diabetes mellitus . The specific substitution pattern of this compound makes it a promising building block for developing multi-target-directed ligands (MTDLs), especially for complex, multifactorial diseases. Research into analogous pyrimidine structures has shown potential for targeting pathologies like Alzheimer's disease by inhibiting enzymes such as γ-secretase, which is implicated in amyloid plaque formation . The broad applicability of such pyrimidine derivatives stems from their ability to mimic endogenous nucleotides and their capacity to be integrated into larger, complex molecules through modern synthetic methodologies, including multi-component reactions . As a result, this compound is a high-value chemical tool for researchers engaged in hit-to-lead optimization and the exploration of new chemical space for previously untreatable conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-hydroxy-5-(methylamino)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-6-3-4(9)7-2-8-5(3)10/h2,6H,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORHMPSEQMRAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CNC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on 2,4,6-Trichloropyrimidine

Method Overview:

  • The starting material, 2,4,6-trichloropyrimidine, undergoes selective substitution at the 5-position with methylamine.
  • Subsequent hydrolysis replaces the chlorine atoms at the 4 and 6 positions with hydroxyl groups.
  • Reaction conditions typically involve refluxing in the presence of a base such as sodium hydroxide to facilitate hydrolysis.

Reaction Scheme:

$$
\text{2,4,6-trichloropyrimidine} \xrightarrow[\text{NaOH}]{\text{Methylamine, reflux}} \text{5-(Methylamino)pyrimidine-4,6-diol}
$$

Key Parameters:

Parameter Typical Conditions
Solvent Water or aqueous ethanol
Base Sodium hydroxide
Temperature Reflux (~80-100°C)
Reaction Time 4–8 hours
Yield Moderate to high (60–85%)

Notes:

  • The selectivity of substitution is controlled by the nucleophilicity of methylamine and the hydrolysis conditions.
  • This method is favored in industrial settings due to scalability and cost-effectiveness.

Condensation of Malonic Acid Derivatives with Guanidine

Method Overview:

  • Monosubstituted malonic acid diesters (bearing a methyl group) condense with guanidine in the presence of sodium ethoxide.
  • This condensation forms the pyrimidine ring with hydroxyl groups at positions 4 and 6.
  • A modified Vilsmeier–Haack–Arnold reagent treatment can be applied to convert intermediates into 4,6-dichloropyrimidine derivatives, which can be further transformed into the diol.

Reaction Scheme:

$$
\text{Methyl-substituted malonic acid diester} + \text{Guanidine} \xrightarrow[\text{NaOEt}]{\text{Condensation}} \text{this compound}
$$

Key Parameters:

Parameter Typical Conditions
Base Sodium ethoxide
Solvent Ethanol or methanol
Temperature Reflux (~78°C for ethanol)
Reaction Time 6–12 hours
Yield Variable, often moderate (40–70%)

Notes:

  • This method provides flexibility in introducing different substituents at the 5-position.
  • The use of chlorinating agents (POCl3, SOCl2) is common to prepare dichloropyrimidines, but classical methods often yield low isolated product and complicated purification.
  • Modified synthetic procedures have improved yields and simplified isolation.

Industrial Production Considerations

  • Large-scale synthesis often employs batch or continuous flow reactors.
  • Optimization of solvent, temperature, and reagent concentrations is critical to maximize yield and purity.
  • Safety protocols are essential due to the use of reactive chlorinating agents and amines.
  • Continuous monitoring of reaction progress via HPLC or NMR is standard practice.
Preparation Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Nucleophilic substitution on trichloropyrimidine 2,4,6-Trichloropyrimidine, methylamine NaOH, reflux, aqueous solvent 60–85 High selectivity, scalable Requires handling chlorinated precursors
Condensation of malonic acid derivatives Methyl-substituted malonic acid diester, guanidine NaOEt, ethanol, reflux 40–70 Flexible substitution, mild reagents Lower yield, longer reaction time
Modified Vilsmeier–Haack–Arnold chlorination Pyrimidine intermediates POCl3, DMF or pyridine additives Variable Enables chloropyrimidine intermediates Complex isolation, low classical yields
  • Studies have demonstrated that the hydrolysis step in nucleophilic substitution is critical for obtaining high purity and yield of the diol.
  • Modified chlorination procedures using Vilsmeier–Haack–Arnold reagents have significantly improved yields of chlorinated intermediates, facilitating subsequent transformations.
  • Reaction monitoring and purification techniques such as recrystallization and chromatography are essential for isolating pure this compound.
  • Recent research emphasizes the importance of solvent choice and reaction temperature in optimizing the condensation method to minimize side reactions and decomposition.

The preparation of this compound is well-established through nucleophilic substitution on chlorinated pyrimidines and condensation reactions involving malonic acid derivatives and guanidine. Industrial synthesis favors the nucleophilic substitution method due to its scalability and higher yields. Advances in chlorination techniques and reaction optimization have enhanced the efficiency and purity of the final product. These methods provide a robust foundation for producing this compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)pyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The methylamino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce various alkylated or acylated pyrimidine compounds .

Scientific Research Applications

5-(Methylamino)pyrimidine-4,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methylamino)pyrimidine-4,6-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include binding to active sites, inhibition of enzyme activity, and modulation of receptor functions. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-4,6-diol derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a detailed comparison of 5-methylpyrimidine-4,6-diol with structurally related analogs:

Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
5-Methylpyrimidine-4,6-diol -CH₃ (C5), -OH (C4, C6) C₅H₆N₂O₂ 126.11 Intermediate in drug synthesis; polar due to hydroxyl groups .
2-Amino-5-(prop-2-yn-1-yl)pyrimidine-4,6-diol (A6) -NH₂ (C2), -C≡C-CH₂ (C5) C₇H₇N₃O₂ 165.15 High yield (96%); used in ligand design for metal coordination .
5-(4-Bromophenyl)pyrimidine-4,6-diol -C₆H₄Br (C5) C₁₀H₇BrN₂O₂ 267.08 Key intermediate for synthesizing dichloropyrimidines (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine) in anticancer agents .
5-(2-Chloro-5-methoxy-phenoxy)pyrimidine-4,6-diol -O-C₆H₃(Cl)(OCH₃) (C5) C₁₁H₈ClN₂O₄ 282.65 Intermediate in endothelin receptor antagonists (e.g., clazosentan synthesis) .
2-Alkylpyrimidine-4,6-diols (e.g., compound 43) -NH(CH₂)₇CH₃ (C2) C₁₃H₂₀N₄O₂ 264.33 Potent GPR84 agonists; octylamino substitution enhances potency (EC₅₀ = 88.1 ± 13.3 nM) .
4,6-Dimethoxy-5-methylpyrimidine -OCH₃ (C4, C6), -CH₃ (C5) C₇H₁₀N₂O₂ 154.17 Reduced polarity compared to diol derivatives; used in cross-coupling reactions .

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